![molecular formula C24H24FN5O3 B2496877 2-(2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 951616-36-7](/img/structure/B2496877.png)

2-(2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

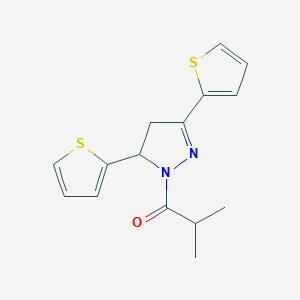

The design and synthesis of pyrazolopyrimidine derivatives have been pursued extensively in medicinal chemistry due to their diverse biological activities, including anticancer properties. These compounds, including various acetamide derivatives, have been explored for their potential in inhibiting cancer cell growth and other biological activities.

Synthesis Analysis

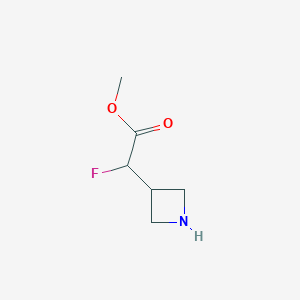

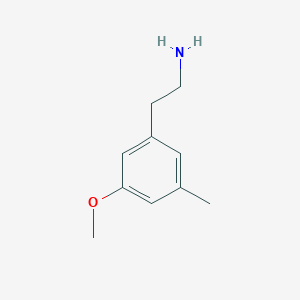

The synthesis of related pyrazolopyrimidine derivatives typically involves multi-step reactions starting from simple precursors. For instance, Al-Sanea et al. (2020) described the synthesis of certain acetamide derivatives through a series of reactions, using methyl 3-methoxy-5-methylbenzoate as a key intermediate product, indicating a complex synthetic pathway that might be relevant for synthesizing our compound of interest (Al-Sanea et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of multiple functional groups, including acetamide, which significantly influences their chemical behavior and biological activity. Studies like those conducted by Chkirate et al. (2019) on pyrazole-acetamide derivatives emphasize the role of these groups in forming coordination complexes, suggesting the importance of molecular structure in the biological function of these compounds (Chkirate et al., 2019).

Chemical Reactions and Properties

Pyrazolopyrimidine acetamides undergo various chemical reactions, including coordination with metal ions, as illustrated by the formation of Co(II) and Cu(II) complexes. These reactions highlight the compound's reactivity towards forming complexes that could have potential biological or catalytic applications (Chkirate et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Compounds similar to 2-(2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide have been synthesized and evaluated for their biological activities. For instance, the synthesis of fluoro substituted benzo[b]pyran derivatives, demonstrating potential anti-cancer activities against lung cancer cells, exemplifies the interest in fluorine-substituted compounds for therapeutic purposes (Hammam et al., 2005). Similarly, radioligands like [18F]PBR111, developed for imaging translocator protein with PET, underline the significance of fluorine-18 in diagnostic applications, showcasing the broader utility of fluorine in enhancing molecular imaging techniques (Dollé et al., 2008).

Anticancer and Anti-Inflammatory Applications

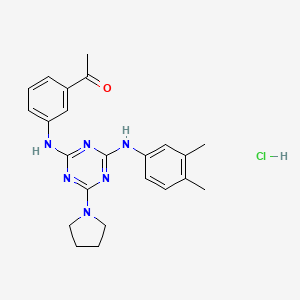

Novel pyrazolo[1,5-a]pyrimidines have been explored for their binding affinity to the translocator protein 18 kDa (TSPO), indicating their potential in neuroinflammatory and cancer imaging applications. This research illuminates the therapeutic potential of pyrazolopyrimidine derivatives in diagnosing and treating neuroinflammatory conditions and cancers, with compounds showing subnanomolar affinity for TSPO (Damont et al., 2015). Furthermore, coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, characterized, and evaluated for their antioxidant activity, underscoring the chemical versatility and potential therapeutic applications of these compounds (Chkirate et al., 2019).

Eigenschaften

IUPAC Name |

2-[2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN5O3/c1-3-16-7-11-19(12-8-16)26-21(31)15-29-20-14-28(4-2)27-22(20)23(32)30(24(29)33)13-17-5-9-18(25)10-6-17/h5-12,14H,3-4,13,15H2,1-2H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCKXCXCNSPDIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-dimethylpyrimidin-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2496794.png)

![Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2496795.png)

![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496798.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2496804.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2496807.png)

![N-(furan-2-ylmethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2496810.png)